

An In-depth Technical Guide to 2-(Diphenylphosphino)biphenyl: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-(Diphenylphosphino)biphenyl

Cat. No.: B081920

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(Diphenylphosphino)biphenyl**, a crucial monodentate biaryl phosphine ligand. This document details experimental protocols for its synthesis and its application in key cross-coupling reactions, supported by spectroscopic data and safety information.

Core Physical and Chemical Properties

2-(Diphenylphosphino)biphenyl, also known as JohnPhos, is a white to off-white crystalline solid at room temperature.^[1] It is an air-sensitive compound and should be stored under an inert atmosphere.^[2] Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₉ P	[1][3]
Molecular Weight	338.39 g/mol	[1]
Appearance	White to off-white crystal	[1]
Melting Point	80 - 86 °C	[1]
Boiling Point (Predicted)	473.2 ± 24.0 °C	[4]
CAS Number	13885-09-1	[1][3]
Solubility	Slightly soluble in water. Soluble in organic solvents like toluene and THF.	[4]
Storage Temperature	2 - 8 °C under inert atmosphere	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of **2-(Diphenylphosphino)biphenyl**. While a complete set of spectra for the specific compound is not readily available in all public databases, data for closely related structures and general spectral features of biaryl phosphines provide valuable reference points.

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.
- ¹³C NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically 120-150 ppm). The carbon atoms directly bonded to the phosphorus atom will show coupling (J-P), which is characteristic of organophosphorus compounds. For related diphenylphosphine oxides, C-P coupling constants (¹J_{PC}) can be in the range of 97-107 Hz. [5]
- ³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphine ligands. For similar triarylphosphines, a single peak is expected. For instance, the ³¹P NMR chemical shift for diphenylphosphine oxide is around 21.5 ppm (in CDCl₃, relative to an external

standard).[5] For (2-([1,1'-biphenyl]-4-yl)ethyl)diphenylphosphine, the chemical shift is reported to be -15.7 ppm in CDCl_3 .

- FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic rings (around 3050 cm^{-1}), C=C stretching vibrations of the aromatic rings (in the $1400\text{-}1600\text{ cm}^{-1}$ region), and P-C stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 338.4$). The predicted monoisotopic mass is 338.122437604 Da.[3]

Experimental Protocols

Synthesis of 2-(Diphenylphosphino)biphenyl

A common method for the synthesis of biaryl phosphine ligands involves the reaction of an organometallic reagent with a chlorophosphine. The following is a plausible synthetic protocol based on established chemical principles for similar compounds.

Reaction Scheme:



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A plausible synthetic workflow for **2-(Diphenylphosphino)biphenyl**.

Materials:

- 2-Bromobiphenyl
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Chlorodiphenylphosphine

- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Toluene or other suitable solvent for extraction and purification

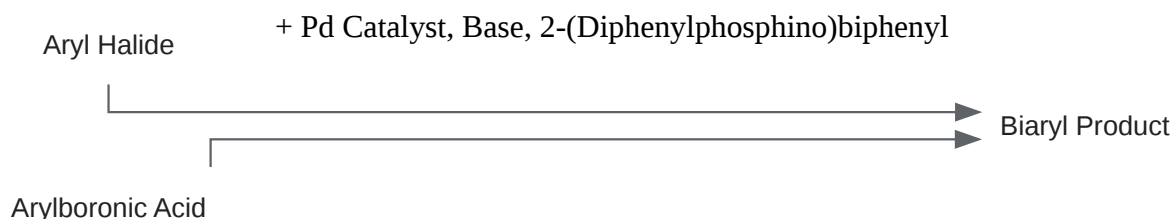
Procedure:

- **Grignard Reagent Formation:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture may require gentle heating to start. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- **Phosphination:** The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is then added dropwise from the dropping funnel. The reaction is typically exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. The crude **2-(Diphenylphosphino)biphenyl** can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of toluene and hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

2-(Diphenylphosphino)biphenyl is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.

Reaction Scheme:



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

- 4-Bromoanisole
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- **2-(Diphenylphosphino)biphenyl**
- A suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
- Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/water)

Procedure:

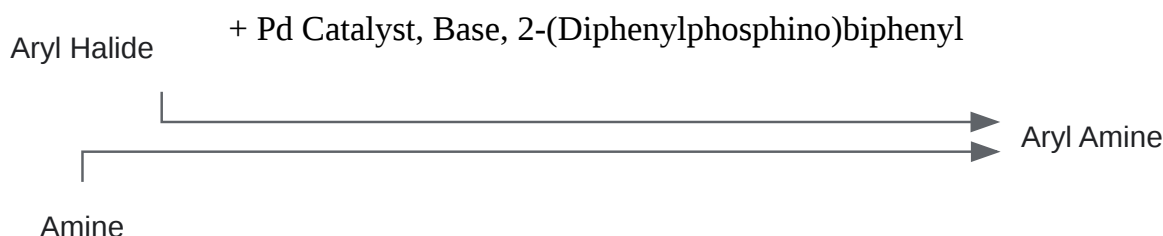
- **Reaction Setup:** To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., 1-2 mol% $\text{Pd}(\text{OAc})_2$), **2-(Diphenylphosphino)biphenyl** (2-4 mol%), and the base (e.g., 2.0 equivalents of K_2CO_3). The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
- **Addition of Reagents:** 4-Bromoanisole (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the anhydrous solvent are then added via syringe.

- **Reaction:** The reaction mixture is heated with stirring in an oil bath at a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Buchwald-Hartwig Amination

This ligand is also highly effective in palladium-catalyzed Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen bonds.

Reaction Scheme:



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General workflow for a Buchwald-Hartwig amination reaction.

Example Protocol: Coupling of 4-Chloroanisole with Morpholine

Materials:

- 4-Chloroanisole
- Morpholine

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- **2-(Diphenylphosphino)biphenyl**
- A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

- **Reaction Setup:** In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., 1-2 mol% $\text{Pd}(\text{OAc})_2$), **2-(Diphenylphosphino)biphenyl** (2-4 mol%), and the base (e.g., 1.2-1.5 equivalents of NaOtBu).
- **Addition of Reagents:** 4-Chloroanisole (1.0 equivalent), morpholine (1.2 equivalents), and the anhydrous solvent are added.
- **Reaction:** The reaction mixture is heated with stirring in an oil bath, typically at temperatures ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC.
- **Work-up:** After the starting material is consumed, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium black and inorganic salts. The filtrate is then washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Safety and Handling

2-(Diphenylphosphino)biphenyl is classified as an irritant.^[3] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.^[3] It may also cause respiratory irritation.

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.^[3]

- Use only outdoors or in a well-ventilated area.[3]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.[3]

First Aid Measures:

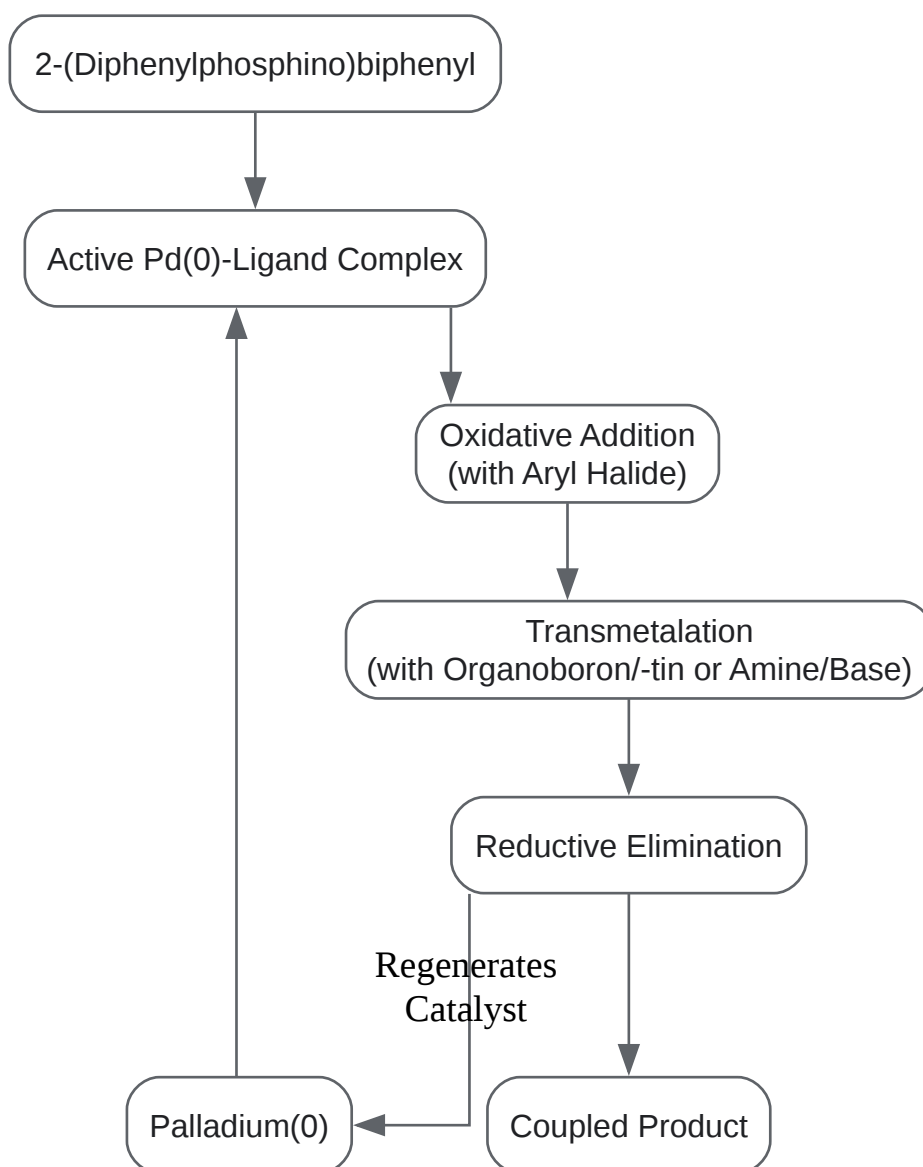
- If on skin: Wash with plenty of soap and water.[3]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If swallowed: Call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere.[2]

Signaling Pathways and Logical Relationships

As a synthetic phosphine ligand primarily used in organometallic catalysis, **2-(Diphenylphosphino)biphenyl** is not known to be involved in biological signaling pathways. Its function is to coordinate with a transition metal center, thereby modifying its electronic and steric properties to facilitate catalytic transformations.

The logical relationship in its application is the structure-activity relationship common in catalysis. The bulky biphenyl backbone and the electron-donating diphenylphosphino group are key features that contribute to its effectiveness in promoting oxidative addition and reductive elimination steps in the catalytic cycles of cross-coupling reactions.



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Simplified logic of the catalytic cycle enabled by **2-(Diphenylphosphino)biphenyl**.

Conclusion

2-(Diphenylphosphino)biphenyl is a versatile and highly effective ligand in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its well-defined physical and chemical properties, combined with its commercial availability, make it an invaluable tool for researchers in academia and industry, including those in the field of drug development where the construction of complex molecular architectures is paramount. Proper handling and storage are essential due to its air-sensitive and irritant nature. The experimental

protocols provided herein offer a starting point for the synthesis and application of this important catalytic component.

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